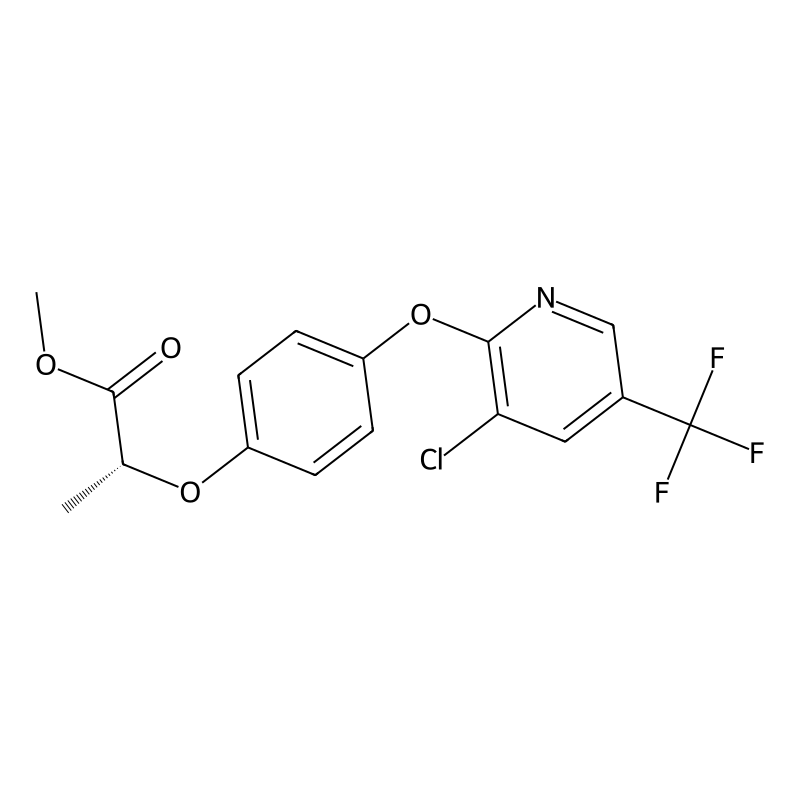

haloxyfop-P-methyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Haloxyfop-P-methyl (CAS 72619-32-0) is the resolved (R)-enantiomer methyl ester of the aryloxyphenoxypropionate (AOPP) herbicide class. As a highly specific inhibitor of acetyl-CoA carboxylase (ACCase), it is utilized globally for post-emergence control of grass weeds. From a procurement perspective, the compound is defined by its enantiomeric purity—eliminating the inactive (S)-isomer found in legacy racemic mixtures—and its methyl esterification, which yields a Log Kow of 4.00 [1]. This specific physicochemical profile ensures optimal cuticular penetration and high solubility in industrial aromatic solvents, making it the preferred active ingredient for high-performance emulsifiable concentrates (ECs) [2].

Research Fit

Substituting haloxyfop-P-methyl with legacy racemic haloxyfop-methyl introduces a 50% burden of the inactive (S)-isomer, directly doubling the required active ingredient volume per hectare and increasing downstream solvent and packaging costs [1]. Attempting to substitute the methyl ester with the free acid form (haloxyfop-P) compromises formulation viability; the free acid lacks the necessary lipophilicity for rapid foliar uptake and is highly susceptible to environmental degradation before reaching the target site [2]. Furthermore, alternative esters like haloxyfop-ethoxyethyl possess different partition coefficients and hydrolysis kinetics, meaning any substitution requires a complete and costly reformulation of the emulsifier system to maintain phase stability and rainfastness [2].

Substitution Risk

Enantiopure vs. Racemic Dose Efficiency

The biological activity of haloxyfop resides exclusively in the (R)-enantiomer. By procuring the resolved haloxyfop-P-methyl rather than the legacy racemic haloxyfop-methyl, formulators achieve equivalent ACCase inhibition using exactly half the active ingredient mass [1]. This 1:2 ratio directly translates to reduced raw material procurement volumes, lower solvent requirements in EC formulations, and a significantly reduced environmental chemical load [2].

| Evidence Dimension | Required active ingredient for equivalent efficacy |

| Target Compound Data | 1x dose (100% active R-isomer) |

| Comparator Or Baseline | Racemic haloxyfop-methyl (2x dose required, 50:50 R/S mixture) |

| Quantified Difference | 50% reduction in required active ingredient mass |

| Conditions | Field application and in-vitro ACCase inhibition assays |

Procuring the enantiopure form halves the required API volume per unit of finished product, optimizing manufacturing economics and regulatory compliance.

Lipophilicity and Solvent Miscibility

Haloxyfop-P-methyl is engineered as a methyl ester to maximize formulation processability and foliar uptake. It exhibits a Log Kow of 4.00 and is miscible up to 50% w/w (at 20°C) in standard industrial solvents like xylene, toluene, and cyclohexanone [1]. In contrast, the de-esterified haloxyfop-P free acid has significantly higher water solubility and lower lipophilicity, making it unsuitable for high-loading emulsifiable concentrates (ECs) and severely limiting its ability to penetrate waxy plant cuticles prior to in-planta hydrolysis [2].

| Evidence Dimension | Octanol/water partition coefficient (Log Kow) |

| Target Compound Data | Log Kow = 4.00 (Haloxyfop-P-methyl) |

| Comparator Or Baseline | Haloxyfop-P free acid (Lower lipophilicity, high water solubility) |

| Quantified Difference | Superior lipophilicity enabling up to 50% w/w miscibility in aromatic solvents |

| Conditions | 20°C, standard formulation solvents |

The methyl ester's high solubility in non-polar solvents is critical for manufacturing stable, high-concentration EC formulations that dominate the commercial market.

pH-Dependent Hydrolysis Stability

The stability of haloxyfop-P-methyl is highly dependent on the pH of the formulation environment. Quantitative hydrolysis studies demonstrate that the compound is stable at pH 4, but degrades with a half-life of 43 days at pH 7, and undergoes rapid hydrolysis to the free acid with a half-life of just 0.63 days at pH 9 [1]. This stark contrast dictates that procurement of this API must be paired with acidic buffer systems in the final formulation to prevent premature de-esterification during storage [2].

| Evidence Dimension | Hydrolysis half-life at 20°C |

| Target Compound Data | Stable at pH 4 |

| Comparator Or Baseline | 0.63 days at pH 9 |

| Quantified Difference | >60x increase in degradation rate in alkaline vs acidic conditions |

| Conditions | 20°C, sterile buffer solutions (pH 4, 7, and 9) |

This data directly informs the procurement of co-formulants, requiring formulators to specify acidic emulsifiers to guarantee a commercially viable shelf life.

High-Loading EC Manufacturing

Due to its 50% w/w miscibility in aromatic solvents and optimal Log Kow of 4.00, haloxyfop-P-methyl is the preferred API for formulating high-efficiency, low-dose EC herbicides. Formulators select this specific ester over the free acid or ethoxyethyl variants to ensure rapid cuticular penetration and rainfastness, provided the formulation is buffered to an acidic pH to prevent premature hydrolysis [1].

Chiral Analytical Standards

Because haloxyfop-P-methyl is the active (R)-enantiomer, it is heavily procured as a primary analytical standard for chiral chromatography (e.g., HPLC with Chiralcel OK columns). Analytical laboratories rely on this exact compound to quantify enantioselective degradation in soil and to ensure agricultural commodities comply with strict Maximum Residue Limits (MRLs) that differentiate between the active and inactive isomers [2].

Target-Site Resistance Modeling

In agricultural research, haloxyfop-P-methyl is utilized as a highly specific, enantiopure probe to study ACCase inhibitor resistance. Researchers use its precise inhibitory profile to map target-site mutations (such as the Ile-1792-Leu substitution) in grass populations, avoiding the confounding variables introduced by the inactive (S)-isomer present in legacy racemic mixtures [3].

Application Fit Matrix

References

- [1] FAO Specifications and Evaluations for Agricultural Pesticides: Haloxyfop-P-methyl. Food and Agriculture Organization of the United Nations (2006).

- [2] SUMMARY of Analytical Methods for Haloxyfop-P-methyl. Collaborative International Pesticides Analytical Council (CIPAC).

- [3] Differential Resistance to Acetyl-CoA Carboxylase Inhibitors in Rice: Insights from Two Distinct Target-Site Mutations. Journal of Agricultural and Food Chemistry (2024).

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Explore Compound Types